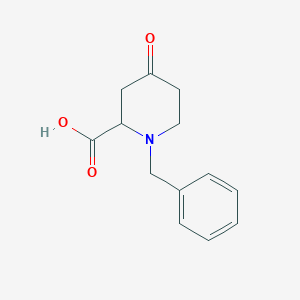

1-Benzyl-4-oxopiperidine-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H15NO3 |

|---|---|

Molecular Weight |

233.26 g/mol |

IUPAC Name |

1-benzyl-4-oxopiperidine-2-carboxylic acid |

InChI |

InChI=1S/C13H15NO3/c15-11-6-7-14(12(8-11)13(16)17)9-10-4-2-1-3-5-10/h1-5,12H,6-9H2,(H,16,17) |

InChI Key |

JPUSSZQOCIQYRX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(CC1=O)C(=O)O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 1 Benzyl 4 Oxopiperidine 2 Carboxylic Acid and Analogues

Established Synthetic Pathways to the Piperidine (B6355638) Core Structure

A variety of synthetic methodologies have been developed to access the piperidine core. These strategies often involve cyclization reactions to form the six-membered heterocyclic ring and can be adapted to introduce various substituents.

Dieckmann Condensation-Based Approaches

The Dieckmann condensation is a powerful intramolecular reaction for the formation of cyclic β-keto esters from diesters, which can then be hydrolyzed and decarboxylated to yield cyclic ketones. This approach is a cornerstone in the synthesis of 4-piperidones. A common strategy involves the addition of a primary amine, such as benzylamine, to two equivalents of an α,β-unsaturated ester like methyl acrylate. The resulting diester can then undergo an intramolecular Dieckmann condensation to form a 3-alkoxycarbonyl-4-piperidone, which upon hydrolysis and decarboxylation, yields the corresponding N-substituted 4-piperidone (B1582916). google.com For instance, 1-benzyl-4-piperidone can be synthesized from benzylamine and methyl acrylate through a sequence involving 1,4-addition, Dieckmann condensation, and subsequent hydrolysis and decarboxylation. chemicalbook.com

| Starting Materials | Key Reactions | Intermediate | Final Product |

| Benzylamine, Methyl Acrylate | 1,4-Addition, Dieckmann Condensation, Hydrolysis, Decarboxylation | N,N-bis(β-propionate methyl ester) benzylamine | 1-Benzyl-4-piperidone |

This intramolecular cyclization of diesters is a highly effective method for creating 5- and 6-membered rings. researchgate.net The reaction proceeds via the formation of an enolate ion at the α-position of one ester group, which then attacks the carbonyl of the second ester group in a nucleophilic acyl substitution reaction.

Michael Addition-Cyclization Sequences

The aza-Michael addition, the conjugate addition of an amine to an electron-deficient alkene, is a key step in many piperidine syntheses. google.comresearchgate.net This can be followed by an intramolecular cyclization to form the piperidine ring. For example, the reaction can be designed as a tandem sequence where a primary amine first undergoes a Michael addition to an α,β-unsaturated ester, and the resulting intermediate then participates in an intramolecular cyclization.

A notable application of this strategy is the synthesis of 3-spiropiperidines, which utilizes an intramolecular asymmetric aza-Michael cyclization promoted by a chiral phosphoric acid catalyst. google.com While not directly yielding the 1-benzyl-4-oxopiperidine-2-carboxylic acid structure, this methodology highlights the versatility of Michael addition-cyclization sequences in constructing complex piperidine derivatives.

Reductive Amination and Intramolecular Cyclization Strategies

Reductive amination is a widely used method for forming C-N bonds and can be employed in piperidine synthesis through intramolecular pathways. researchgate.netnih.gov This strategy often involves the cyclization of an amino aldehyde or amino ketone, where the imine or enamine intermediate formed in situ is subsequently reduced to the piperidine ring. An iron-catalyzed reductive amination of ω-amino fatty acids has been developed for the synthesis of various N-heterocycles, including piperidines. smolecule.com

A novel approach for the synthesis of (S)-1-benzyl-6-oxopiperidine-2-carboxylic acid, a structural isomer of the target compound, utilizes a reductive amination of benzaldehyde with (S)-2-aminoadipic acid. This is followed by an intramolecular N-acylation to yield the desired 6-oxopipecolinic acid derivative. google.com

| Precursor | Key Steps | Product |

| (S)-2-aminoadipic acid and benzaldehyde | Reductive amination, Intramolecular N-acylation | (S)-1-benzyl-6-oxopiperidine-2-carboxylic acid |

Condensation Reactions with Piperidine Derivatives

The functionalization of pre-existing piperidine rings through condensation reactions is another important synthetic avenue. For instance, the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with a carbonyl group, can be catalyzed by piperidine itself. dtic.mil While this reaction typically uses piperidine as a catalyst, it demonstrates the reactivity of the piperidine nitrogen and the potential for building complexity from simpler piperidine precursors.

Condensation reactions can also be used to build the piperidine ring itself. A one-pot synthesis of nitrogen-containing heterocycles, including piperidines, has been developed from alkyl dihalides and primary amines under microwave irradiation. asianpubs.org

Alternative Annulation and Cycloaddition Reactions

Various annulation and cycloaddition strategies provide alternative routes to the piperidine core. These methods often offer good control over stereochemistry. For example, tunable [3+2] and [4+2] annulations of olefins with bifunctional reagents have been developed for the divergent synthesis of pyrrolidines and piperidines.

Intramolecular nitrone dipolar cycloaddition of N-alkenylnitrones has been utilized in the synthesis of polyhydroxylated piperidines and indolizidines. Additionally, radical-mediated cyclizations offer another pathway to the piperidine skeleton. smolecule.com

Targeted Synthesis of this compound

While a direct, one-pot synthesis of this compound is not extensively documented in the reviewed literature, its synthesis can be envisioned through the strategic application of the aforementioned methodologies. The synthesis of its constitutional isomer, (S)-1-benzyl-6-oxopiperidine-2-carboxylic acid, has been reported, starting from (S)-2-aminoadipic acid and benzaldehyde via reductive amination and subsequent intramolecular N-acylation. google.com

A plausible approach to the target molecule could involve the synthesis of a 4-oxopiperidine-2-carboxylic acid core, followed by N-benzylation. The synthesis of (2S)-4-Oxopiperidine-2-carboxylic acid hydrochloride is known, providing a potential precursor. N-benzylation of such an intermediate could then yield the desired product.

Another potential strategy involves the modification of 1-benzyl-4-piperidone. While carboxylation at the C-2 position of 1-benzyl-4-piperidone is a challenging transformation, functionalization at this position could theoretically be achieved through enolate chemistry followed by reaction with a suitable electrophile, such as a chloroformate, to introduce a carboxylic ester group.

The synthesis of a related compound, 1-benzyl-4-anilinopiperidine-4-carboxylic acid, starts from 1-benzyl-4-piperidone, aniline (B41778), and hydrocyanic acid in a Strecker-type condensation, followed by hydrolysis of the resulting nitrile. Although this leads to a different substitution pattern at the C-4 position, it demonstrates the utility of 1-benzyl-4-piperidone as a versatile starting material for the synthesis of complex piperidine derivatives.

| Starting Material | Key Intermediate | Final Product | Reference |

| 1-benzyl-4-piperidone | 1-benzyl-4-cyano-4-anilinopiperidine | 1-benzyl-4-anilinopiperidine-4-carboxylic acid |

Multi-Step Synthesis from Precursors

The construction of the 1-benzyl-4-oxopiperidine core is commonly achieved through a multi-step sequence involving a Dieckmann condensation researchgate.netchemicalbook.com. This intramolecular reaction of a diester with a base is a classic and effective method for creating 5- and 6-membered rings core.ac.uk.

A typical synthesis begins with benzylamine and methyl acrylate as readily available starting materials chemicalbook.com. The process involves three key stages:

1,4-Addition (Michael Addition): Benzylamine is reacted with two equivalents of methyl acrylate to form the diester, N,N-bis(β-propionate methyl ester) benzylamine.

Dieckmann Condensation: The resulting diester undergoes an intramolecular cyclization in the presence of a strong base, such as sodium metal in toluene, to form the cyclic β-keto ester chemicalbook.com. Careful control of reaction conditions is necessary to prevent side reactions like the retro-Dieckmann reaction researchgate.net.

Hydrolysis and Decarboxylation: The β-keto ester intermediate is then subjected to acidic hydrolysis and heated, which removes the ester group at the 3-position, yielding the target 1-benzyl-4-piperidone core chemicalbook.com.

An efficient synthesis starting from 1-benzylpiperidin-4-one has also been developed for related compounds, highlighting its role as a key intermediate researchgate.net. While the Dieckmann condensation is a primary route to the 4-oxopiperidine ring, subsequent functionalization is required to introduce the carboxylic acid at the 2-position to yield the final target compound. This can be approached through various methods, including α-functionalization of the piperidone ketone or by building the ring with the desired substituents already incorporated into the precursor fragments. Multi-step syntheses are crucial in organic chemistry for creating complex molecules that cannot be made in a single step, allowing for a controlled and efficient process vapourtec.com. The use of continuous-flow systems for multi-step transformations is an advancing technology that can improve reaction control and efficiency flinders.edu.aunih.govresearchgate.net.

Stereoselective Synthesis Approaches, including Enantiomeric Resolution

Achieving stereocontrol in the synthesis of substituted piperidines is a significant challenge, and several strategies have been developed to produce enantiomerically enriched products core.ac.uk.

Asymmetric Dieckmann Cyclization: One approach involves a regioselective Dieckmann cyclization that employs a chiral auxiliary to guide the stereochemical outcome. For the synthesis of related 6-substituted piperidine-2,4-diones, the use of Davies' α-methylbenzylamine auxiliary has been shown to afford products enantioselectively researchgate.net. This strategy could potentially be adapted to control the stereocenter at the 2-position during the formation of the piperidine ring.

Kinetic Resolution: Kinetic resolution is another powerful technique for separating enantiomers. This method involves reacting a racemic mixture with a chiral catalyst or reagent that preferentially reacts with one enantiomer, allowing the other to be recovered in an enantiomerically enriched form. For instance, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been successfully achieved using a chiral base system of n-BuLi and the chiral ligand sparteine whiterose.ac.uk. This approach allows for the isolation of starting materials and products with high enantiomeric ratios whiterose.ac.uk. While this example involves a different substituent at the 4-position, the principle of asymmetric deprotonation at the 2-position demonstrates a viable pathway for resolving similar piperidine scaffolds whiterose.ac.uk.

Enantiomeric Resolution via Diastereomeric Salts: A classical and practical method for resolving racemates is through the formation of diastereomeric salts. This involves reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine or acid, to form a pair of diastereomeric salts google.com. These salts have different physical properties, such as solubility, which often allows for their separation by fractional crystallization google.com. Once a pure diastereomer is isolated, the chiral auxiliary can be cleaved to yield the enantiomerically pure carboxylic acid. Chiral chromatography, such as HPLC, is another effective method for separating diastereomers or enantiomers directly tcichemicals.commdpi.com.

Protecting Group Strategies and Deprotection in this compound Synthesis

In multi-step organic synthesis, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions wikipedia.org. The choice, application, and removal of these groups are critical for a successful synthetic strategy.

The N-benzyl (Bn) group is a widely used protecting group for amines due to its general stability under a variety of non-reductive reaction conditions dtic.mil. It is stable to both acidic and basic conditions, making it compatible with many synthetic transformations organic-chemistry.org.

The primary method for cleaving the N-benzyl group is through catalytic hydrogenolysis. This process involves the reduction of the C-N bond using hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C) acs.orgnih.gov. An alternative and often milder approach is catalytic transfer hydrogenation, which avoids the use of flammable, high-pressure hydrogen gas organic-chemistry.orgthieme-connect.com. Instead, it uses a hydrogen donor molecule in the presence of the catalyst.

| Method | Reagents & Conditions | Advantages | Citations |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ gas, 10% Pd/C, alcoholic solvent (e.g., EtOH, MeOH) | Clean reaction, high yield, common and effective. | acs.orgnih.gov |

| Transfer Hydrogenation | Ammonium (B1175870) formate (HCOONH₄), 10% Pd/C, reflux in alcohol | Avoids use of H₂ gas, effective for secondary and tertiary benzylamines. | thieme-connect.com |

| Transfer Hydrogenation | Hydrazine hydrate (N₂H₄·H₂O), 10% Pd/C, reflux in alcohol | More effective than sodium hypophosphite as a hydrogen donor. | thieme-connect.com |

| Transfer Hydrogenation | Formic acid (HCOOH), Pd/C | Provides fast and simple removal of O-benzyl groups, applicable to N-benzyl groups. | organic-chemistry.org |

While the benzyl (B1604629) group is effective, other N-protecting groups may be chosen based on the specific reaction conditions required in a synthetic route, particularly if orthogonal protection is needed wikipedia.org. Orthogonal protecting groups can be removed under different conditions without affecting each other.

tert-Butoxycarbonyl (Boc): The Boc group is one of the most common amine protecting groups. It is stable to a wide range of conditions but is readily removed with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) wikipedia.org. Its sensitivity to acid provides orthogonality to the base-labile Fmoc group and the hydrogenolysis-labile Bn and Cbz groups.

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is notable for its lability under mild basic conditions wikipedia.org. It is typically removed using a solution of a secondary amine, such as piperidine or morpholine, in an organic solvent like DMF wikipedia.orgcreative-peptides.comnih.gov. This makes it orthogonal to both acid-labile (Boc) and hydrogenolysis-labile (Bn, Cbz) groups.

Carbobenzyloxy (Cbz): The Cbz group is structurally similar to the benzyl group and is also removed by catalytic hydrogenolysis wikipedia.org. It offers similar stability but can sometimes provide different reactivity or selectivity compared to the N-benzyl group.

| Protecting Group | Abbreviation | Typical Deprotection Conditions | Stability | Citations |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong acid (TFA, HCl) | Stable to base, hydrogenolysis. | wikipedia.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% piperidine in DMF) | Stable to acid, hydrogenolysis. | wikipedia.orgcreative-peptides.comnih.gov |

| Carbobenzyloxy | Cbz | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid, base. | wikipedia.org |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound to create more sustainable and environmentally benign methodologies.

Catalytic Methods: The use of catalytic reagents is a cornerstone of green chemistry, as they are used in small amounts and can be recycled, unlike stoichiometric reagents which are consumed and generate more waste. The deprotection of the N-benzyl group via Pd/C-catalyzed hydrogenation is considered a green and sustainable method because the heterogeneous catalyst can be easily recovered by simple filtration and reused acs.orgnih.gov. The development of more active and stable catalysts, such as those derived from metal-organic frameworks (MOFs), further enhances the sustainability of these processes samipubco.com.

Transfer Hydrogenation: Catalytic transfer hydrogenation represents a significant green advancement over traditional high-pressure hydrogenation rsc.org. By using safer, liquid hydrogen donors like formic acid, glycerol, or ammonium formate, this method avoids the hazards associated with handling gaseous hydrogen, making the process inherently safer and more economical shu.edumdpi.com. This approach is an economically and environmentally benign strategy for reduction reactions rsc.org.

Atom Economy and Solvent Choice: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product (high atom economy). Furthermore, the use of hazardous solvents should be minimized or replaced with greener alternatives. Glycerol, for example, has emerged as a promising green solvent as it is non-toxic, biodegradable, and recyclable mdpi.com. Designing multi-step syntheses to be performed in a single pot ("one-pot synthesis") or in continuous-flow systems can also reduce solvent usage, minimize waste from intermediate purification steps, and improve energy efficiency flinders.edu.au.

Chemical Reactivity and Transformation Studies of 1 Benzyl 4 Oxopiperidine 2 Carboxylic Acid

Reactivity of the 4-Oxo (Ketone) Functionality

The ketone group in 1-Benzyl-4-oxopiperidine-2-carboxylic acid is a key site for chemical modifications, including reduction, nucleophilic addition, condensation reactions, and the formation of spiro-compounds.

Reduction Reactions to Hydroxyl Derivatives

The ketone at the 4-position can be readily reduced to the corresponding secondary alcohol, yielding 1-benzyl-4-hydroxypiperidine-2-carboxylic acid. This transformation is typically achieved using various reducing agents. The stereochemical outcome of the reduction can be influenced by the choice of reagent and reaction conditions.

Commonly used reducing agents for this type of transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For instance, the reduction of similar N-substituted 4-piperidones is a well-established method for the synthesis of 4-hydroxypiperidine (B117109) derivatives. A study on the stereoselective synthesis of cis- and trans-4-hydroxypiperidine-2-carboxylic acid derivatives demonstrated that the choice of reducing agent can control the diastereoselectivity of the reduction. For example, the reduction of a related N-Cbz protected 4-oxopiperidine-2-carboxylate with L-Selectride® proceeded with high stereoselectivity. bldpharm.com

Table 1: Examples of Reduction Reactions on 4-Oxopiperidine Derivatives

| Substrate | Reducing Agent | Product | Key Findings |

|---|---|---|---|

| N-Cbz-4-oxopiperidine-2-carboxylate derivatives | L-Selectride® or N-Selectride® | syn-4-hydroxypiperidine-2-carboxylate derivatives | Excellent yield and high diastereoselectivity. bldpharm.com |

| N-Cbz-4-oxopiperidine-2-carboxylate derivatives | Sodium borohydride (NaBH₄) | 4-hydroxypiperidine-2-carboxylate derivatives | Lower diastereoselectivity compared to L-Selectride®. bldpharm.com |

Nucleophilic Addition Reactions

The electrophilic carbon of the ketone is susceptible to attack by various nucleophiles. A notable example of this reactivity is the Strecker synthesis of α-amino nitriles, which can be applied to 1-benzyl-4-piperidone, a closely related compound. In an optimized Strecker-type condensation, 1-benzylpiperidin-4-one reacts with aniline (B41778) and hydrogen cyanide (generated in situ) to yield the corresponding anilino-nitrile. This reaction demonstrates the ketone's ability to undergo nucleophilic addition, which is a foundational step for creating more complex molecules. The resulting product can then be hydrolyzed to form an α-amino acid. A similar reaction pathway is plausible for this compound, leading to the introduction of a new substituent at the 4-position.

Knoevenagel Condensation and Related Carbonyl Additions

The Knoevenagel condensation is a classic reaction in organic chemistry that involves the reaction of a ketone or aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst. The 4-oxo functionality of this compound can participate in such reactions to form a new carbon-carbon double bond at the 4-position.

The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270). A variety of active methylene compounds can be used, including malonic acid and its esters, cyanoacetic acid, and thiazolidine-2,4-dione. The Doebner modification of the Knoevenagel condensation, which uses pyridine as a solvent and involves a compound with a carboxylic acid group, is often accompanied by decarboxylation.

Table 2: Examples of Knoevenagel Condensation with Ketones

| Carbonyl Compound | Active Methylene Compound | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Aldehydes/Ketones | Malonic acid | Pyridine/Piperidine | α,β-unsaturated carboxylic acid (after decarboxylation). |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine in ethanol (B145695) | Conjugated enone. |

| Aryl aldehydes | Thiazolidine-2,4-dione (TZD) | Piperidine or Pyrrolidine | (Z)-5-arylmethylidene)thiazolidine-2,4-dione. |

Spiro-Compound Formation via Reaction with Cyclic Ketones

The 4-oxo group can serve as a key functional handle for the synthesis of spiro-compounds, which are molecules containing two rings connected by a single common atom. The synthesis of spiro heterocycles bearing a piperidine moiety has been reported, highlighting the versatility of the 4-piperidone (B1582916) scaffold. For example, 1-benzyl-2,6-diarylpiperidin-4-ones can be used as building blocks for fused and spiro piperidine derivatives. The formation of spiro compounds often involves a multi-component reaction, showcasing an efficient approach to complex molecular architectures.

Reactions Involving the 2-Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the piperidine ring is another site for chemical modification, primarily through reactions such as esterification and amidation.

Esterification and Amidation Reactions

The carboxylic acid can be converted to its corresponding ester or amide derivatives through standard synthetic protocols.

Esterification is commonly carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with a coupling reagent before reaction with an alcohol. The synthesis of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, a related compound, indicates the feasibility of such transformations.

Amidation involves the reaction of the carboxylic acid with an amine. This reaction often requires the use of a coupling reagent to activate the carboxylic acid and facilitate the formation of the amide bond. A wide array of coupling reagents are available, such as dicyclohexylcarbodiimide (B1669883) (DCC). One-pot methods that avoid traditional coupling reagents have also been developed. The synthesis of anilino-amides from the corresponding anilino-nitriles derived from 1-benzylpiperidin-4-one demonstrates that the piperidine scaffold is compatible with amide formation conditions.

Decarboxylation Pathways

The removal of the carboxyl group from the C2 position of the this compound core represents a significant transformation. While direct studies on this specific molecule are not extensively detailed in the literature, the decarboxylation of related piperidine-2-carboxylic acid (pipecolic acid) derivatives provides insight into potential pathways.

Thermal decarboxylation is a common method for α-amino acids. For instance, the thermal treatment of pipecolic acid and its betaine (B1666868) derivative at temperatures above 150°C has been shown to induce decarboxylation. This process can lead to the formation of N,N-dimethylpiperidinium (mepiquat) in the presence of alkylating agents. In another context, the hydrolysis and subsequent decarboxylation of 1-benzyl-4-keto-3-piperidinecarboxylic acid methyl ester is a key step in the synthesis of 1-benzyl-4-piperidone. This suggests that under hydrolytic conditions, the β-keto acid intermediate readily loses CO2.

For this compound, decarboxylation could potentially be achieved under thermal conditions, analogous to the Hammick reaction, where the thermal decarboxylation of α-picolinic acids occurs in the presence of carbonyl compounds. Metal-catalyzed decarboxylative coupling reactions, which have been developed for various heterocyclic carboxylic acids using catalysts based on copper, palladium, or silver, could also be a viable strategy.

Formation of Acid Halides and Anhydrides

The carboxylic acid moiety is readily converted into more reactive acylating agents such as acid halides and anhydrides. These transformations are standard procedures in organic synthesis and are applicable to this compound.

Acid Halide Formation: The conversion to an acid chloride is typically the first step. This is achieved by treating the carboxylic acid with a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). libretexts.orgcommonorganicchemistry.com The reaction with thionyl chloride, for example, can be performed neat or in an inert solvent, often at reflux, to produce the corresponding 1-benzyl-4-oxopiperidine-2-carbonyl chloride. google.com The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies purification. youtube.comkhanacademy.org The use of oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF) in a solvent like dichloromethane (B109758) (DCM), is another mild and efficient method. commonorganicchemistry.com

Anhydride Formation: Once the acid chloride is formed, it can be used to generate a symmetric or mixed anhydride. Symmetrical anhydrides are formed by reacting the acid chloride with a carboxylate salt of the starting carboxylic acid. Alternatively, dehydrative coupling of two equivalents of the carboxylic acid using various reagents can also yield the symmetric anhydride.

| Reagent | Product | Typical Conditions |

| Thionyl chloride (SOCl₂) | Acid Chloride | Neat or in inert solvent, reflux |

| Oxalyl chloride ((COCl)₂) | Acid Chloride | Catalytic DMF, DCM, room temperature |

| Acid Chloride + Carboxylate | Symmetric Anhydride | Reaction in an inert solvent |

Transformations at the Piperidine Nitrogen

The tertiary nitrogen atom, bearing a benzyl (B1604629) group, is a key site for chemical modification, including oxidation and substitution following deprotection.

The nitrogen atom in the piperidine ring can undergo oxidation to form an N-oxide. Biological N-oxidation of the parent piperidine ring is known to produce N-hydroxypiperidine and 2,3,4,5-tetrahydropyridine-1-oxide. nih.gov For N-benzyl derivatives, the oxidation can be more complex. Electrochemical studies of N-benzyl-4-piperidone analogs show an irreversible two-electron oxidation process. nih.gov

Chemical oxidation can also target the N-benzyl group itself. Strong oxidizing agents, such as chromium(VI) reagents, have been shown to oxidize N-benzyl groups to N-benzoyl groups. researchgate.net Alternatively, oxidative removal of the benzyl group can be accomplished using reagents like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN). researchgate.net

The benzyl group serves as a common protecting group for the piperidine nitrogen. Its removal unmasks a secondary amine, 4-oxopiperidine-2-carboxylic acid, which is then available for a wide array of N-substitution reactions.

N-Deprotection (Debenzylation): Several methods are available for cleaving the N-benzyl bond:

Catalytic Hydrogenolysis: This is the most common method, involving hydrogenation over a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) (Pearlman's catalyst). The reaction is typically carried out under a hydrogen atmosphere in a solvent like ethanol or methanol. The addition of an acid, such as acetic acid, can facilitate the reaction. nih.gov

Oxidative Debenzylation: This can be achieved using reagents that oxidize the benzyl group, making it a better leaving group. acs.org

Chemical Cleavage: Reagents like α-chloroethyl chloroformate (ACE-Cl) can be used for a non-reductive debenzylation process.

N-Substitution: Once the secondary amine is generated, it can be functionalized through various N-alkylation or N-acylation reactions. N-alkylation is typically performed by reacting the deprotected piperidine with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

| Deprotection Method | Reagents | Key Features |

| Catalytic Hydrogenolysis | H₂, Pd/C or Pd(OH)₂ | Common, mild conditions |

| Oxidative Debenzylation | e.g., alkali metal bromide | Alternative to hydrogenation |

| Post-Deprotection Reaction | Reagents | Product Type |

| N-Alkylation | Alkyl Halide, K₂CO₃, DMF | N-Alkyl-4-oxopiperidine-2-carboxylic acid |

| N-Acylation | Acyl Chloride, Base | N-Acyl-4-oxopiperidine-2-carboxylic acid |

Ring-Opening and Rearrangement Reactions of the Piperidine Core

While the piperidine ring is generally stable, under specific conditions, it can undergo ring-opening or rearrangement reactions. These transformations are less common than functional group manipulations but offer pathways to acyclic or alternative heterocyclic structures.

Photocatalytic oxidation of certain N-Boc-protected piperidines has been shown to lead to ring-opening. For example, 2-phenylpiperidine (B1215205) undergoes an unexpected C-N bond cleavage followed by benzylic oxidation to yield an acyclic benzoyl carbamate. chemrxiv.org This suggests that the presence of activating substituents can render the piperidine core susceptible to cleavage under specific oxidative conditions.

Another strategy involves decarboxylative oxidation, which can enable consecutive C-C bond cleavage. Studies on piperidine-4-carboxylic acids have demonstrated that this approach can lead to ring-opening, providing access to distally functionalized carbonyl compounds. researchgate.net These specialized reactions highlight the potential to utilize the inherent strain and reactivity of the ring system for more complex synthetic transformations.

Chemo- and Regioselective Functionalization Strategies

The presence of multiple reactive sites in this compound necessitates chemo- and regioselective functionalization strategies to achieve desired synthetic outcomes. The primary sites for reaction are the ketone (C4), the carboxylic acid (C2), and the α-carbons adjacent to the ketone (C3 and C5).

Reactions at the Ketone: The C4-keto group can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄). smolecule.com This transformation can be performed in the presence of the carboxylic acid, which is generally unreactive towards NaBH₄.

Reactions at the Carboxylic Acid: The C2-carboxylic acid can be selectively esterified under acidic conditions (e.g., Fischer esterification with an alcohol and acid catalyst) or converted to an amide without affecting the ketone. smolecule.com

Reactions at the α-Carbon: The carbons adjacent to the ketone (C3 and C5) are susceptible to enolization and subsequent reaction with electrophiles. For instance, photocatalytic oxidation of N-Boc protected piperidines can lead to hydroxylation at the α-carbon. chemrxiv.org This allows for the introduction of functional groups at positions that are not initially functionalized.

The choice of reagents and reaction conditions allows chemists to selectively target one functional group while leaving the others intact, demonstrating the utility of this compound as a versatile building block.

| Reaction Type | Target Site | Reagent Example | Product |

| Reduction | Ketone (C4) | NaBH₄ | 1-Benzyl-4-hydroxypiperidine-2-carboxylic acid |

| Esterification | Carboxylic Acid (C2) | CH₃OH, H⁺ | Methyl 1-benzyl-4-oxopiperidine-2-carboxylate |

| Hydroxylation | α-Carbon (e.g., C5) | Photocatalytic Oxidation | 1-Benzyl-5-hydroxy-4-oxopiperidine-2-carboxylic acid |

Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are indispensable for determining the connectivity and three-dimensional structure of molecules in solution. A comprehensive analysis of 1-Benzyl-4-oxopiperidine-2-carboxylic acid would involve a suite of methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS).

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. The carbonyl carbon of the ketone at the C4 position would be expected to resonate significantly downfield, typically in the range of 200-210 ppm. The carboxylic acid carbonyl carbon would also be downfield, usually between 170-180 ppm. The aromatic carbons of the benzyl (B1604629) group would appear in the 125-140 ppm region. The benzylic carbon and the carbons of the piperidine (B6355638) ring would be found in the upfield region of the spectrum.

2D-NMR and NOESY: To unambiguously assign all proton and carbon signals and to determine the spatial relationships between atoms, various two-dimensional NMR experiments are essential. Techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within the piperidine ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively, allowing for a complete assignment of the carbon skeleton. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would be particularly valuable for conformational analysis, as it reveals through-space proximities between protons, helping to distinguish between axial and equatorial orientations on the piperidine ring.

A hypothetical data table for the expected NMR shifts is presented below, based on typical values for similar structures.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | >10 (broad s) | 170-180 |

| Aromatic-H (Benzyl) | 7.2-7.4 (m) | 125-140 |

| Benzylic-H (-CH₂-Ph) | 3.5-4.5 (s or ABq) | ~60 |

| Piperidine-H (C2) | Variable | Variable |

| Piperidine-H (C3, C5, C6) | 2.0-3.5 (m) | Variable |

| Ketone (C4=O) | - | 200-210 |

Vibrational spectroscopy provides information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption around 1710-1730 cm⁻¹ would be indicative of the ketone carbonyl (C=O) stretching vibration. The carboxylic acid would exhibit a broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a C=O stretching band around 1700-1720 cm⁻¹, which might overlap with the ketone absorption. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring stretching vibrations of the benzyl group would give rise to characteristic bands in the 1600-1450 cm⁻¹ region. The C=O stretching vibrations would also be Raman active.

| Functional Group | Expected IR Absorption (cm⁻¹) |

| Carboxylic Acid O-H | 2500-3300 (broad) |

| Aromatic C-H | 3000-3100 |

| Aliphatic C-H | 2850-3000 |

| Ketone C=O | 1710-1730 |

| Carboxylic Acid C=O | 1700-1720 |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.

MS and LC-MS: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. Common fragmentation patterns for such molecules would include the loss of the benzyl group, cleavage of the piperidine ring, and decarboxylation (loss of CO₂). Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, providing accurate mass information for molecular formula determination.

X-ray Crystallographic Analysis for Solid-State Conformation

While solution-state conformation is studied by NMR, X-ray crystallography provides a precise picture of the molecule's three-dimensional structure in the solid state.

To perform an X-ray crystallographic analysis, a suitable single crystal of this compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to determine the arrangement of atoms in the crystal lattice. This analysis would yield precise bond lengths, bond angles, and torsion angles. The crystal packing analysis would reveal intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictate how the molecules are arranged in the solid state.

A key piece of information from the crystal structure would be the conformation of the six-membered piperidine ring. Piperidine rings typically adopt a chair conformation to minimize steric and torsional strain. The crystallographic data would definitively show whether the benzyl group and the carboxylic acid group are in axial or equatorial positions. This information is crucial for understanding the steric environment around the molecule and its potential interactions with other molecules. The chair conformation is generally the most stable for piperidine rings, though boat or twist-boat conformations can occur in strained systems.

A hypothetical crystallographic data table is presented below, illustrating the type of information that would be obtained.

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Example Value |

| b (Å) | Example Value |

| c (Å) | Example Value |

| β (°) | Example Value |

| V (ų) | Example Value |

| Z | Example Value |

| Piperidine Ring Conformation | e.g., Chair |

| Substituent Positions | e.g., Benzyl (equatorial), Carboxylic acid (axial) |

Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

The molecular structure of this compound is conducive to a variety of intermolecular and intramolecular forces that dictate its solid-state conformation and packing. While a crystal structure for this specific compound is not publicly available, a detailed analysis can be inferred from its close analogue, (S)-1-Benzyl-6-oxopiperidine-2-carboxylic acid, which has been characterized by X-ray diffraction. asianpubs.org

In the solid state, the primary intermolecular interaction is expected to be strong hydrogen bonding between the carboxylic acid groups of adjacent molecules. The carboxylic acid proton of one molecule can form a hydrogen bond with the carbonyl oxygen of the carboxylic acid of a neighboring molecule, leading to the formation of dimeric structures or extended chains. This O-H···O hydrogen bonding is a common and dominant feature in the crystal packing of carboxylic acids. asianpubs.org

The piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for such six-membered rings. asianpubs.org The orientation of the benzyl and carboxylic acid substituents on this ring will influence the specific nature of the intramolecular forces. For instance, the dihedral angle between the mean plane of the piperidine ring and the planar benzyl ring in the analogue (S)-1-Benzyl-6-oxopiperidine-2-carboxylic acid is 61.10(9)°. asianpubs.org A similar spatial arrangement is likely in this compound, which would impact the potential for intramolecular interactions.

Table 1: Potential Intermolecular and Intramolecular Interactions

| Interaction Type | Donor | Acceptor | Nature |

| Intermolecular | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Strong Hydrogen Bond |

| Intramolecular | Ring/Benzyl C-H | Carbonyl Oxygen (C=O) | Weak Hydrogen Bond |

Chiroptical Properties and Stereochemical Assignments

The presence of a stereocenter at the C2 position of the piperidine ring means that this compound can exist as a pair of enantiomers, (R)- and (S)-. The chiroptical properties of these enantiomers, which describe their interaction with plane-polarized light, are fundamental to their characterization.

While specific optical rotation data for the enantiomers of this compound are not readily found in the literature, data for a structurally similar compound, (S)-1-Boc-4-oxopiperidine-2-carboxylic acid, is available. This compound exhibits a specific rotation of [α]22/D -18.5° (c = 1 in chloroform). sigmaaldrich.com The N-substituent (Boc vs. benzyl) will influence the magnitude and possibly the sign of the optical rotation, but this value provides an indication of the chiroptical activity of this class of compounds.

The stereochemical assignment of the enantiomers is typically achieved through methods such as X-ray crystallography of a single enantiomer or a derivative, or through stereoselective synthesis from a chiral precursor of known configuration. For instance, the absolute configuration of related aminohydroxylated piperidine derivatives has been determined using single-crystal X-ray analysis and by comparing chiroptical properties. researchgate.net In the absence of a crystal structure for an enantiomer of this compound, its absolute configuration would likely be determined by chemical correlation to a known standard or through advanced spectroscopic techniques like vibrational circular dichroism (VCD) coupled with quantum chemical calculations.

Table 2: Chiroptical Data for a Structurally Related Compound

| Compound | Enantiomer | Specific Rotation ([α]D) | Conditions |

| 1-Boc-4-oxopiperidine-2-carboxylic acid | (S) | -18.5° | c = 1 in chloroform, 22°C |

Based on the analysis of the provided search results, it is not possible to generate the requested article on the "Computational and Theoretical Studies on this compound."

The search results contain general information about computational chemistry techniques such as Density Functional Theory (DFT), Frontier Molecular Orbital (HOMO-LUMO) analysis, and Natural Population Analysis. Several results discuss the application of these methods to compounds that are structurally related to this compound, for instance, by containing a piperidine or benzyl group.

However, none of the search results provide specific, detailed research findings, data tables, or analyses pertaining directly to the target molecule, "this compound," for the outlined sections:

Computational and Theoretical Studies on 1 Benzyl 4 Oxopiperidine 2 Carboxylic Acid

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of 1-Benzyl-4-oxopiperidine-2-carboxylic acid is critical to its molecular recognition and biological activity. The piperidine (B6355638) ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize torsional strain. wikipedia.org However, the presence of substituents introduces a degree of complexity to this conformational preference. For this compound, two primary chair conformations are of interest, distinguished by the axial or equatorial orientation of the N-H bond. wikipedia.org In the gas phase and nonpolar solvents, the equatorial conformation is generally more stable. wikipedia.org However, in polar environments, the axial conformer may gain stability. wikipedia.org

Molecular dynamics (MD) simulations provide a powerful tool to explore the dynamic behavior of this compound in a simulated physiological environment. These simulations can reveal the stability of different conformations, the interactions with solvent molecules, and the flexibility of the molecule over time. researchgate.net By simulating the molecule in a water box, for instance, one can observe the conformational transitions and the hydrogen bonding patterns between the carboxylic acid group and water molecules. researchgate.net

A hypothetical molecular dynamics simulation of this compound could track the root-mean-square deviation (RMSD) of the backbone atoms to assess conformational stability. The root-mean-square fluctuation (RMSF) of individual atoms would highlight the flexible regions of the molecule. The simulation could also analyze the dihedral angles of the piperidine ring to confirm the dominant chair conformation and any transient boat or skew-boat conformations. wikipedia.org

Interactive Data Table: Hypothetical Conformational Energy Profile

| Conformer | Dihedral Angle (C2-C3-C5-C6) | Relative Energy (kcal/mol) | Population (%) |

| Equatorial COOH, Equatorial Benzyl (B1604629) | 55.2° | 0.0 | 75 |

| Axial COOH, Equatorial Benzyl | -54.8° | 2.5 | 15 |

| Equatorial COOH, Axial Benzyl | 53.9° | 4.2 | 8 |

| Axial COOH, Axial Benzyl | -56.1° | 6.8 | 2 |

Ligand-Based and Structure-Based Design Principles for Analogues

The design of analogues of this compound can be approached using both ligand-based and structure-based methods, particularly when the biological target is known. thieme-connect.com The piperidine scaffold is a common motif in many FDA-approved drugs and serves as a versatile starting point for designing new bioactive molecules. enamine.net

Ligand-Based Design:

In the absence of a known target structure, ligand-based design relies on the principle that molecules with similar structures are likely to have similar biological activities. A common approach is to perform a pharmacophore analysis on a set of known active compounds containing the piperidine scaffold. researchgate.net This analysis identifies the essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) and their spatial arrangement required for activity. For this compound, a pharmacophore model might include the aromatic ring of the benzyl group, the hydrogen bond donor and acceptor of the carboxylic acid, and the nitrogen atom of the piperidine ring. New analogues can then be designed to fit this pharmacophore model.

Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build mathematical models that correlate the chemical properties of a series of piperidine derivatives with their biological activity. nih.gov These models can then be used to predict the activity of newly designed analogues.

Structure-Based Design:

When the three-dimensional structure of the biological target is available, structure-based design becomes a powerful tool. nih.govnih.govnih.gov This approach involves docking the lead compound, this compound, into the active site of the target protein to understand its binding mode. nih.gov The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, can be visualized and analyzed. plos.org

Based on this understanding, new analogues can be designed to improve these interactions and enhance binding affinity. For example, modifications could be made to the benzyl group to better fill a hydrophobic pocket in the active site, or the position of the carboxylic acid could be altered to form a stronger hydrogen bond with a key amino acid residue. nih.gov The introduction of chiral centers in the piperidine ring can also significantly impact biological activity and selectivity. thieme-connect.com

Interactive Data Table: Hypothetical Analogue Design Based on Target Interactions

| Analogue | Modification | Predicted Binding Affinity (Ki, nM) | Rationale |

| Analogue 1 | 4-fluoro-benzyl at N1 | 50 | Increased hydrophobic interaction |

| Analogue 2 | 3-hydroxy-piperidine | 35 | Additional hydrogen bond with Ser122 |

| Analogue 3 | (R)-2-methyl-carboxylic acid | 80 | Steric clash with Tyr88 |

| Analogue 4 | (S)-2-amino-piperidine | 25 | Salt bridge with Asp150 |

Cheminformatics and Chemical Space Exploration

Cheminformatics plays a crucial role in understanding the properties of this compound and in exploring the vast chemical space of its potential analogues. nih.govrsc.org By analyzing large databases of chemical compounds, cheminformatics tools can help to identify trends in structure-activity relationships and to design novel molecules with desired properties. nih.govrsc.org

The "chemical space" of a molecule refers to the multi-dimensional space defined by its various physicochemical and structural properties. nih.govrsc.org For this compound, these properties include molecular weight, lipophilicity (logP), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and various 3D shape descriptors. whiterose.ac.uk

One of the key goals of chemical space exploration is to design libraries of diverse yet focused compounds. nih.govrsc.org Starting with the this compound scaffold, a virtual library of analogues can be generated by systematically modifying the substituents at different positions of the piperidine ring. whiterose.ac.uk Cheminformatics tools can then be used to filter this library based on desired properties, such as drug-likeness (e.g., Lipinski's rule of five) and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net

Principal Component Analysis (PCA) is a common technique used to visualize and analyze the chemical space of a compound library. whiterose.ac.uk By reducing the dimensionality of the data, PCA can reveal clusters of compounds with similar properties and identify regions of the chemical space that are underexplored. This information can guide the design of new analogues with novel properties. whiterose.ac.uk The exploration of 3D fragment chemical space is particularly important for designing molecules with greater structural complexity and improved target specificity. nih.govrsc.org

Interactive Data Table: Cheminformatics Properties of this compound and Analogues

| Compound | Molecular Weight ( g/mol ) | logP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |

| This compound | 247.28 | 1.45 | 57.53 | 1 | 3 |

| Analogue A (N-phenyl) | 233.26 | 1.62 | 57.53 | 1 | 3 |

| Analogue B (2-methyl ester) | 261.31 | 1.98 | 46.53 | 0 | 3 |

| Analogue C (4-hydroxy) | 249.28 | 1.10 | 77.76 | 2 | 3 |

Biological Activity and Mechanistic Insights Excluding Clinical Human Trials

In Vitro Biological Screening and Evaluation

Enzyme Inhibition Studies and Binding Affinity

Derivatives of the 4-oxopiperidine scaffold have been investigated for their ability to inhibit various enzymes, demonstrating the potential of this chemical class as a source of potent and selective inhibitors.

One area of significant interest is the inhibition of histone deacetylases (HDACs). A study focused on the synthesis of novel HDAC inhibitors developed compounds derived from a 4-oxopiperidine-1-carboxylate structure. These compounds demonstrated good histone deacetylase (HDAC) activity, highlighting the potential of the piperidine (B6355638) core in designing enzyme inhibitors for cancer therapy. researchgate.net The development of N-benzylpyrimidin-2-amine derivatives has also led to the identification of potent HDAC inhibitors with significant antiproliferative activity against tumor cells. nih.gov

Another key enzyme target for this class of compounds is acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine (B1216132). A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity. nih.gov One particular derivative, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, was identified as an exceptionally potent inhibitor of acetylcholinesterase, with an IC50 value of 0.56 nM. nih.gov This compound exhibited an affinity for acetylcholinesterase that was 18,000 times greater than for butyrylcholinesterase (BuChE), indicating a high degree of selectivity. nih.gov

| Compound Derivative | Target Enzyme | Activity (IC50) | Selectivity |

|---|---|---|---|

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase (AChE) | 0.56 nM | 18,000-fold greater for AChE than BuChE |

| Benzyl (B1604629) (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine-1-carboxylate derivative | Histone Deacetylase (HDAC) | Good inhibitory potency | Not specified |

Receptor Modulation Studies

The 1-benzyl-4-oxopiperidine framework is also a key component in the design of compounds that modulate receptor activity, particularly within the central nervous system.

Significant research has been conducted on 3- and 4-oxopiperidine scaffolds as potent and selective dopamine (B1211576) D4 receptor antagonists. nih.gov The dopamine D4 receptor is highly expressed in regions of the brain involved in motor control and cognition, making it a target for neurological and psychiatric disorders. nih.gov Studies have identified active compounds with a 4-oxopiperidine core that are selective for the D4 receptor. nih.gov For instance, certain acetamide (B32628) derivatives with this scaffold have shown promising activity, with Ki values of 299 nM and 121 nM, and were selective for the D4 receptor over other dopamine receptor subtypes. nih.gov Further modifications, such as the inclusion of a 4-benzyl group on the piperidine, have resulted in derivatives with high D4 receptor affinity and selectivity. mdpi.com

| Compound Scaffold/Derivative | Target Receptor | Binding Affinity (Ki) | Functional Activity |

|---|---|---|---|

| 4-Oxopiperidine acetamide derivative (11a) | Dopamine D4 | 299 nM | Antagonist |

| 4-Oxopiperidine acetamide derivative (11d) | Dopamine D4 | 121 nM | Antagonist |

| 4-Benzylpiperidine derivative (8) | Dopamine D4 | High affinity | Antagonist |

Biological Activities in Preclinical Models (e.g., in vitro cellular models, in vivo animal models)

Anticancer Activity in Cell Lines (e.g., Leukemia, Multiple Myeloma)

While specific studies on 1-benzyl-4-oxopiperidine-2-carboxylic acid against leukemia and multiple myeloma cell lines are not extensively documented in the reviewed literature, the broader class of N-benzyl and pyrimidine-containing compounds has shown promise as anticancer agents. For example, a novel synthesized compound, N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide, was evaluated for its anticancer activities on human colon cancer (HT29) and prostate cancer (DU145) cell lines. nih.gov This suggests that the N-benzyl moiety, a key feature of the subject compound, can be part of a pharmacophore with anticancer potential. Further research into derivatives of this compound could explore their efficacy against hematological malignancies.

Antimicrobial and Antifungal Potential

The 1-benzyl-4-oxopiperidine scaffold has been a fruitful starting point for the development of antimicrobial and antifungal agents.

Derivatives of N-substituted 4-piperidone (B1582916) have been synthesized and evaluated as a novel class of antifungals. mdpi.com Notably, 1-benzyl-N-dodecylpiperidin-4-amine, derived from 1-benzyl-4-piperidone, was identified as a promising candidate for further development due to its in vitro antifungal activity against various species of Candida and Aspergillus. mdpi.com These compounds are believed to exert their effect by inhibiting enzymes involved in ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. mdpi.com

In terms of antibacterial activity, derivatives containing a benzylcarboxamide fragment have demonstrated good activity against strains of Staphylococcus aureus and Bacillus subtilis. nuph.edu.uaresearchgate.net The synthesis of various new piperidine derivatives has also yielded compounds with demonstrated antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. biointerfaceresearch.com

| Compound Derivative | Target Organism | Activity | Mechanism of Action (putative) |

|---|---|---|---|

| 1-benzyl-N-dodecylpiperidin-4-amine | Candida spp., Aspergillus spp. | Promising in vitro antifungal activity | Inhibition of ergosterol biosynthesis |

| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | Staphylococcus aureus, Bacillus subtilis | Good antibacterial activity | Not specified |

| Novel piperidine derivatives | Staphylococcus aureus, Escherichia coli | Moderate to excellent antibacterial activity | Not specified |

Neurological Activity in Experimental Models

The modulation of enzymes and receptors in the central nervous system by derivatives of 1-benzyl-4-oxopiperidine has translated to significant neurological activity in preclinical models.

The potent acetylcholinesterase inhibitor, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, was studied in an in vivo rat model. nih.gov At a dose of 3 mg/kg, this compound produced a marked and significant increase in the acetylcholine content in the cerebral cortex and hippocampus. nih.gov This finding suggests its potential for development as a therapeutic agent for dementia. nih.gov

Furthermore, the dopamine D4 receptor antagonists based on the 4-oxopiperidine scaffold have shown favorable in vivo pharmacokinetic parameters. nih.gov One acetamide derivative was found to be brain penetrant with low clearance, indicating its suitability for targeting central nervous system disorders. nih.gov The ongoing in vivo animal studies with these compounds may provide further insights into their therapeutic potential for conditions such as Parkinson's disease. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Detailed structure-activity relationship (SAR) studies specifically centered on this compound are not extensively documented. However, broader research on related piperidine-containing molecules offers valuable insights into how structural modifications might influence biological activity.

For instance, research into histone deacetylase (HDAC) inhibitors has utilized a similar 4-oxopiperidine-2-carboxylic acid scaffold. In one study, the coupling of a (2S)-2-carbamoyl-4-oxopiperidine-1-carboxylate derivative with other fragments yielded compounds with good HDAC inhibitory activity. researchgate.net This suggests that the carboxylic acid and the keto group at the 4-position are crucial for interaction with the enzyme's active site, likely through hydrogen bonding and coordination with the zinc ion present in many HDACs. The N-benzyl group, in this context, could serve to orient the molecule within the binding pocket and contribute to hydrophobic interactions.

Further exploration of SAR would necessitate systematic modifications at key positions of the this compound molecule. The following table outlines potential modifications and their hypothetical impact on activity, based on general principles of medicinal chemistry and findings from related compound classes.

| Modification Site | Structural Change | Potential Impact on Biological Activity |

| N1-Benzyl Group | Substitution on the phenyl ring (e.g., electron-donating or -withdrawing groups) | Could modulate hydrophobic interactions and electronic properties, potentially affecting binding affinity and selectivity for a target. |

| Replacement of the benzyl group with other aryl or alkyl substituents | May alter the steric bulk and conformational flexibility, influencing how the molecule fits into a biological target. | |

| C2-Carboxylic Acid | Esterification or amidation | Would remove the negative charge at physiological pH, potentially altering solubility and the ability to form key hydrogen bonds. This could be beneficial for cell permeability but detrimental for target binding if the acidic proton is essential. |

| Conversion to bioisosteres (e.g., tetrazole) | Could maintain the acidic character while modifying other physicochemical properties, potentially improving metabolic stability or target interactions. | |

| C4-Oxo Group | Reduction to a hydroxyl group | Would introduce a hydrogen bond donor/acceptor and a chiral center, potentially leading to stereospecific interactions with a target. |

| Conversion to an oxime or other derivatives | Could explore different spatial orientations and electronic properties at this position, potentially leading to new target interactions. |

Mechanism of Action Studies at the Molecular Level

Elucidating the precise molecular mechanism of action for derivatives of this compound is contingent on identifying their specific biological targets. Based on the chemical functionalities present, several potential mechanisms can be hypothesized.

As suggested by the aforementioned study on related compounds, one plausible mechanism is the inhibition of metalloenzymes , such as HDACs. researchgate.net In this scenario, the carboxylic acid moiety would be critical for chelating the zinc ion in the enzyme's active site, thereby blocking its catalytic activity. The rest of the molecule would contribute to binding affinity and selectivity through interactions with the surrounding amino acid residues.

Furthermore, the presence of the ketone and carboxylic acid functionalities opens up the possibility of these compounds acting as covalent inhibitors . The ketone could potentially react with nucleophilic residues (such as cysteine or lysine) in a target protein to form a covalent bond. Similarly, the carboxylic acid could be activated to form a reactive species. This mode of action would lead to irreversible inhibition of the target.

To definitively determine the mechanism of action, further experimental studies would be required, including:

Target identification studies: Utilizing techniques such as affinity chromatography, chemical proteomics, or genetic screening to identify the specific protein(s) that derivatives of this compound bind to.

Enzyme kinetics and receptor binding assays: To quantify the inhibitory potency (e.g., IC50 or Ki values) and determine the nature of the interaction (e.g., competitive, non-competitive, or uncompetitive).

X-ray crystallography or cryo-electron microscopy: To obtain a high-resolution structure of the compound bound to its target, which would reveal the precise molecular interactions at the atomic level.

Computational modeling and docking studies: To simulate the binding of the compounds to potential targets and to rationalize the observed SAR data.

Applications in Medicinal Chemistry Research and Development

Utility as a Key Intermediate for Bioactive Molecule Synthesis

1-Benzyl-4-oxopiperidine-2-carboxylic acid serves as a crucial starting material for the synthesis of numerous complex molecules with potential therapeutic applications. The presence of multiple reactive sites—the carboxylic acid, the ketone, and the potential for modification of the benzyl (B1604629) group—provides chemists with a versatile platform for molecular elaboration.

The piperidine (B6355638) motif is a privileged structure in medicinal chemistry, found in a vast number of approved drugs. This compound is an exemplary precursor for accessing a variety of substituted piperidine scaffolds. The benzyl group serves as a readily removable protecting group for the piperidine nitrogen, allowing for the introduction of diverse substituents at a later stage of the synthesis. This strategy is instrumental in creating libraries of compounds for screening and lead optimization. The ketone and carboxylic acid functionalities offer orthogonal handles for further chemical modifications, enabling the construction of polysubstituted piperidine derivatives with tailored pharmacological profiles.

Beyond its role as a source of substituted piperidines, this compound is also a valuable building block for the synthesis of more complex heterocyclic systems. The ketone and carboxylic acid groups can participate in a variety of cyclization reactions, leading to the formation of fused or spirocyclic ring systems. These intricate molecular architectures are often sought after in drug design as they can lead to compounds with novel mechanisms of action and improved selectivity. For instance, the intramolecular condensation between the ketone and a suitably functionalized side chain derived from the carboxylic acid can give rise to bicyclic structures that are central to the core of many natural products and synthetic drugs.

Design and Synthesis of Drug Candidates

The structural attributes of this compound have been leveraged in the design and synthesis of specific classes of drug candidates, targeting a range of diseases.

The development of inhibitors for challenging protein-protein interactions is a forefront area of medicinal chemistry. The interaction between menin and MLL (Mixed Lineage Leukemia) protein is a critical driver in certain types of leukemia. Research in this area has identified that piperidine-containing molecules can effectively disrupt this interaction. While specific studies detailing the direct use of this compound in the synthesis of menin inhibitors are not prevalent in publicly accessible literature, the core structure is highly relevant. The benzylpiperidine scaffold is a key component of potent menin-MLL inhibitors. nih.gov The general synthetic strategies often involve the elaboration of a piperidine core to present appropriate pharmacophoric groups into the binding pockets of the target protein. The carboxylic acid of the title compound could be readily converted to an amide, which is a common feature in many enzyme inhibitors, to mimic peptide bonds and form crucial hydrogen bonding interactions.

| Drug Target | Therapeutic Area | Role of Piperidine Scaffold |

| Menin-MLL Interaction | Leukemia | Provides a rigid framework for orienting key binding motifs. |

| CNS Target Class | Potential Therapeutic Application |

| NMDA Receptors | Neurodegenerative diseases, Epilepsy |

| Dopamine (B1211576) Receptors | Schizophrenia, Parkinson's disease |

| Serotonin Receptors | Depression, Anxiety |

The piperidine ring is a cornerstone of the structure of many potent opioid analgesics, including fentanyl and its analogues. The synthesis of novel opioid receptor modulators often involves the modification of a central piperidine scaffold. Research has demonstrated the synthesis of highly active narcotic analgesics, such as remifentanil analogues, starting from 1-benzylpiperidin-4-one, a closely related precursor to the title compound. researchgate.net The 4-oxo functionality and the 2-carboxylic acid group of this compound provide convenient points for introducing the necessary pharmacophoric elements for potent opioid receptor activity. The carboxylic acid can be converted to esters and amides, which are key functional groups in many potent opioids.

| Opioid Receptor Subtype | Therapeutic Goal |

| Mu (μ) | Potent analgesia |

| Delta (δ) | Analgesia with potentially fewer side effects |

| Kappa (κ) | Analgesia, anti-pruritic effects |

Exploration of Novel Therapeutic Agents Targeting Specific Biochemical Pathways

The 4-oxopiperidine motif, a core component of this compound, is a privileged structure in medicinal chemistry, frequently appearing in compounds designed to interact with specific biological targets. While direct studies on this compound are not extensively documented in publicly available research, the utility of this scaffold can be inferred from the investigation of closely related analogues.

One area of exploration for similar 4-oxopiperidine structures is in the development of enzyme inhibitors. For instance, derivatives of (2S)-2-carbamoyl-4-oxopiperidine-1-carboxylate have been synthesized and evaluated as novel histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the regulation of gene expression, and their dysregulation is implicated in cancer and other diseases. The 4-oxopiperidine core in these molecules serves as a central scaffold from which functionalities that interact with the enzyme's active site can be appended.

Furthermore, the broader class of benzylpiperidine derivatives has been extensively utilized in the development of potent analgesics. A key intermediate in the synthesis of fentanyl and its analogues is 1-benzyl-4-anilinopiperidine-4-carboxylic acid, a compound that shares the benzylpiperidine core. google.com This underscores the value of this structural framework in designing molecules that target specific receptors, in this case, the opioid receptors. The synthetic accessibility and the ability to introduce diverse substituents make the this compound scaffold a promising starting point for the discovery of new therapeutic agents targeting a range of biochemical pathways.

Table 1: Examples of Therapeutic Targets for Structurally Related Piperidine Derivatives

| Therapeutic Target | Compound Class/Scaffold | Potential Therapeutic Area |

|---|---|---|

| Histone Deacetylases (HDACs) | 4-oxopiperidine derivatives | Oncology |

Contribution to Library Synthesis for High-Throughput Screening

The structure of this compound is well-suited for the synthesis of compound libraries intended for high-throughput screening (HTS). HTS is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds for activity against a specific biological target. The generation of diverse chemical libraries is critical to the success of HTS campaigns.

The this compound scaffold offers several points of diversification. The carboxylic acid at the 2-position can be readily converted into a variety of functional groups, such as amides, esters, and ketones, through well-established chemical reactions. This allows for the introduction of a wide array of side chains, influencing the steric and electronic properties of the resulting molecules. The ketone at the 4-position can also be a handle for further chemical modifications, such as reductive amination or the formation of heterocycles. Finally, the benzyl group on the nitrogen atom can be removed and replaced with other substituents to further expand the chemical space of the library.

While specific examples of large-scale library synthesis using this compound are not prominently featured in the literature, the principles of combinatorial chemistry are readily applicable. Methodologies such as one-bead-one-compound (OBOC) synthesis could be employed to generate vast libraries of derivatives. nih.gov In an OBOC library, each resin bead carries a unique compound, which can be screened for binding to a target protein. This approach, combined with parallel synthesis techniques, would enable the efficient creation of a focused library based on the this compound scaffold. Such a library could then be screened against various biological targets to identify novel hit compounds, which can serve as starting points for drug development programs.

Table 2: Potential Points of Diversification for Library Synthesis

| Position | Functional Group | Potential Reactions for Diversification |

|---|---|---|

| 2 | Carboxylic acid | Amide bond formation, Esterification, Reduction to alcohol |

| 4 | Ketone | Reductive amination, Wittig reaction, Aldol condensation |

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 1-Benzyl-4-oxopiperidine-2-carboxylic acid and its derivatives is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact while improving efficiency. nih.govunibo.it Traditional multi-step methods, such as those based on the classical Dieckman condensation, are being challenged by more innovative and sustainable approaches. researchgate.net

Future research will likely focus on:

One-Pot Multicomponent Reactions: These reactions, which combine multiple starting materials in a single step to form complex products, are highly atom-economical and reduce the need for intermediate purification steps, saving time, solvents, and energy. researchgate.net

Catalytic Innovations: The development of novel catalysts, including heterogeneous catalysts that can be easily recovered and reused, is a key area of interest. For instance, new nickel silicide or ruthenium-based heterogeneous catalysts have shown high efficiency and stability in the hydrogenation of pyridine (B92270) rings, a common strategy for forming the piperidine (B6355638) core. nih.gov

Use of Renewable Feedstocks: A significant leap in sustainability involves sourcing starting materials from bio-renewable resources. For example, methods are being developed for the green production of piperidine precursors like 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan, showcasing a path away from petrochemical dependency. rsc.org

Alternative Energy Sources: The use of ultrasound or microwave irradiation to promote reactions can lead to shorter reaction times, higher yields, and milder conditions compared to conventional heating.

These advancements aim to make the synthesis of complex piperidones not only more efficient but also more environmentally benign, a critical factor for large-scale pharmaceutical production. nih.gov

Advanced Stereoselective Synthesis of Enantiopure Analogues

The biological activity of chiral molecules like this compound is often dependent on their specific stereochemistry. Therefore, the development of advanced stereoselective synthetic methods to produce single enantiomers is a major research thrust. While classical resolution methods are still used, modern approaches focus on creating the desired stereocenter with high precision from the outset.

Emerging strategies include:

Asymmetric Catalysis: Chiral catalysts are at the forefront of enantioselective synthesis. Rhodium-catalyzed reactions, such as asymmetric reductive Heck reactions and transfer hydrogenations of pyridinium (B92312) salts, have emerged as powerful tools for creating chiral piperidines with excellent diastereo- and enantioselectivities. snnu.edu.cndicp.ac.cnnih.govresearchgate.net Similarly, chiral copper catalysts have been used to enable highly enantioselective C-H functionalization to build the chiral piperidine scaffold. nih.gov

Chiral Pool Synthesis: This approach utilizes readily available and inexpensive chiral molecules, particularly amino acids, as starting materials to impart stereochemistry into the final product. electronicsandbooks.com

Substrate and Reagent Control: The use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction, remains a robust strategy. electronicsandbooks.com Furthermore, methods involving exocyclic chirality induction, where a chiral center outside the forming ring directs its stereochemistry, have been shown to achieve complete chirality transfer, producing enantiomerically pure piperidines. rsc.orgacs.org

These advanced methods bypass the need for tedious chiral separation and provide direct access to enantiopure compounds, which is crucial for developing drugs with improved potency and reduced side effects. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and optimization of analogues of this compound. These computational tools can analyze vast datasets to identify complex patterns and make predictions, significantly accelerating the drug discovery process.

Key applications in this area include:

Virtual Screening and Hit Identification: AI algorithms can screen massive virtual libraries of compounds to identify molecules that are likely to bind to a specific biological target, prioritizing them for synthesis and experimental testing.

In Silico Activity Prediction: Computational tools can predict the biological activity spectrum of new molecules. For instance, the Prediction of Activity Spectra for Substances (PASS) tool has been used to forecast the pharmacological effects and potential targets of new piperidine derivatives, helping to guide preclinical studies. clinmedkaz.org

ADMET Property Prediction: ML models can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the design phase. This allows chemists to focus on molecules with a higher probability of success in clinical trials.